N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
N-[2-(4-Chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a synthetic small molecule characterized by a hybrid structure combining a 4-chloroindole moiety and a 1,2,3-benzotriazin-4-one ring system linked via a propanamide chain.
Properties
Molecular Formula |
C20H18ClN5O2 |
|---|---|
Molecular Weight |
395.8 g/mol |
IUPAC Name |
N-[2-(4-chloroindol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C20H18ClN5O2/c21-16-5-3-7-18-14(16)8-11-25(18)13-10-22-19(27)9-12-26-20(28)15-4-1-2-6-17(15)23-24-26/h1-8,11H,9-10,12-13H2,(H,22,27) |
InChI Key |
ACGLBRJZXCACNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CCC(=O)NCCN3C=CC4=C3C=CC=C4Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 4-chloro-1H-indole, which can be synthesized through electrophilic substitution reactions on indole. The next step involves the formation of the benzotriazinone ring, which can be achieved through cyclization reactions involving appropriate precursors. The final step is the coupling of the indole and benzotriazinone moieties via an ethyl linker, often using amide bond formation reactions under conditions such as peptide coupling reagents (e.g., EDC, HOBt) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions, solvent recycling systems, and the development of greener synthetic methodologies to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-2,3-dione derivatives.
Reduction: The benzotriazinone ring can be reduced to form corresponding amines.
Substitution: The chloro group on the indole can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.
Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents under reflux conditions.
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Amino derivatives of benzotriazinone.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is not fully understood but is believed to involve interactions with specific molecular targets such as enzymes or receptors. The indole moiety may interact with biological macromolecules through π-π stacking or hydrogen bonding, while the benzotriazinone ring could participate in covalent or non-covalent interactions with active sites of enzymes, potentially inhibiting their activity or altering their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize its properties, the compound is compared below with analogs sharing key structural motifs (benzotriazinone, indole, or propanamide linkages). Data are synthesized from crystallographic, synthetic, and pharmacological studies.
Positional Isomerism in Chloroindole Derivatives
- N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
- Structural Difference : Chlorine at position 5 of the indole ring vs. position 4 in the target compound.
- Implications : Positional isomerism may alter steric and electronic interactions. For example, a 4-chloro substituent could enhance binding to hydrophobic pockets due to its proximity to the ethyl linker, whereas a 5-chloro group might disrupt π-stacking .
Benzotriazinone vs. Benzoxazolone Analogs
- 3-(2-Oxobenzo[d]oxazol-3(2H)-yl)propanamide Structural Difference: Benzoxazolone replaces benzotriazinone. reports lower enzymatic conversion rates (10–18%) compared to benzotriazinone derivatives, suggesting reduced metabolic stability or target affinity .
Substituent Variations in Indole-Propanamide Derivatives
- N-[2-(1H-Indol-3-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide Structural Difference: Absence of the 4-chloro substituent on indole. Molecular weight decreases from 361.4 to ~347.4 g/mol, affecting lipophilicity (clogP increases by ~0.3) .
- N-[(3,4-Dimethoxyphenyl)methyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide Structural Difference: Indole replaced by a 3,4-dimethoxyphenylmethyl group. Impact: Methoxy groups enhance solubility (e.g., logS increases by 0.5) but may reduce blood-brain barrier penetration due to higher polarity.
Organophosphate Derivatives with Benzotriazinone
- Azinphos-ethyl (O,O-Diethyl-S-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]ester) Structural Difference: Benzotriazinone linked to a phosphorodithioate ester. Functional Impact: Azinphos-ethyl is an insecticide inhibiting acetylcholinesterase, contrasting with the target compound’s likely therapeutic mechanism. The propanamide linker in the target compound replaces the phosphorodithioate, reducing toxicity and enabling drug-like pharmacokinetics .
Tabulated Comparison of Key Compounds
Research Findings and Implications
- Synthetic Accessibility: The target compound’s propanamide linker and benzotriazinone core are synthetically tractable, as evidenced by analogs in with yields >80% .
- Pharmacological Potential: Indole-benzotriazinone hybrids may target kinases or proteases, leveraging the indole’s planar structure and benzotriazinone’s hydrogen-bonding capacity.
- Metabolic Stability: Benzotriazinone derivatives exhibit higher stability than benzoxazolone analogs, as inferred from conversion rates in .
Biological Activity
N-[2-(4-chloro-1H-indol-1-yl)ethyl]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound that combines an indole moiety with a benzotriazine component. This unique structural combination suggests potential biological activities that are of significant interest in medicinal chemistry.
Molecular Characteristics
The compound is identified by the following chemical properties:
- Molecular Formula : CHClNO
- Molecular Weight : 395.8 g/mol
- CAS Number : 1282125-97-6
Biological Activity Overview
Research into similar compounds indicates that this compound may exhibit a range of biological activities, including:
- Anticancer Activity : Compounds with similar structures have shown efficacy against various cancer cell lines. The presence of the indole and benzotriazine moieties is believed to contribute to their cytotoxic effects.
- Antimicrobial Properties : Studies have indicated potential antifungal and antibacterial activities. For instance, related benzotriazines have demonstrated effectiveness against Candida and Trichophyton strains .
- Anti-inflammatory Effects : Compounds in this class have been screened for anti-inflammatory activity, showing promise in reducing edema and other inflammatory responses in animal models .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit cyclooxygenase pathways, which are crucial in the inflammatory response.
- Interference with Cell Cycle Regulation : The compound may induce apoptosis in cancer cells by disrupting key regulatory proteins involved in cell cycle progression.
Research Findings and Case Studies
A variety of studies have explored the biological activity of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
